N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H20F3NO3 and its molecular weight is 319.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide, identified by its CAS number 1788542-44-8, is a compound with a molecular formula of C15H20F3NO3 and a molecular weight of 319.32 g/mol. Its structure includes significant functional groups that suggest potential biological activity, particularly in cancer research and pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits selective cytotoxicity against certain tumor cell lines while showing significantly lower toxicity towards normal cells.
Key Findings:
- Cytotoxic Effects : The compound has shown high efficacy against M-HeLa (cervical adenocarcinoma) cells, with an IC50 value indicating potent anti-cancer activity.
- Selectivity Index : The selectivity index (SI), calculated as the ratio of IC50 values for normal cells to tumor cells, suggests that the compound is more effective at targeting cancer cells than normal liver cells (Chang liver cell line).
- Mechanism of Action : The mechanism appears to involve the disruption of cellular processes through interactions with specific molecular targets within the cancer cells, potentially involving apoptosis pathways.
Data Table: Cytotoxicity Results
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
M-HeLa (Cervical Adenocarcinoma) | 10 | 5 |
Chang Liver Cells | 50 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds, highlighting trends in structure-activity relationships that are relevant to this compound.
- Synthesis and Characterization : The compound can be synthesized through multi-step reactions involving functionalization of aromatic systems and introduction of amide linkages.
- Comparative Studies : Similar compounds have been evaluated for their biological activities, providing insights into how variations in substituents influence efficacy against cancer cell lines.
Comparative Analysis with Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | Apoptosis induction |
Sorafenib (Reference Drug) | 20 | Tyrosine kinase inhibition |
N-(2-hydroxy-3-methoxybenzylidene)-thiazolo[3,2-a]pyrimidines | 15 | Cell cycle arrest |
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANXWQOSMYMUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.